
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied for its effects on biochemical and physiological processes.
作用機序
The mechanism of action of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide involves its inhibition of certain enzymes, such as phosphodiesterases and histone deacetylases. This inhibition leads to changes in the expression of certain genes and proteins, which can have a variety of effects on cellular processes. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide are diverse and depend on the specific cellular processes and enzymes that are affected. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and changes in the expression of certain genes and proteins. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide in lab experiments is its high potency and specificity for certain enzymes. This allows for precise manipulation of cellular processes and can lead to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments or applications.
将来の方向性
There are several future directions for research on (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide. One area of research is in the development of more potent and specific inhibitors of certain enzymes, which could lead to more effective treatments for various diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular processes. Finally, there is potential for the development of new therapeutic agents based on the structure of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide, which could have a wide range of applications in medicine and biotechnology.
Conclusion:
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a chemical compound that has shown promise in various areas of scientific research. Its high potency and specificity for certain enzymes make it a valuable tool for manipulating cellular processes and studying the effects of enzyme inhibition. While there are limitations to its use, further research on this compound and its derivatives could lead to new and effective treatments for a variety of diseases.
合成法
The synthesis of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide involves several steps. The first step involves the reaction of 3-(thiophen-2-yl)acrylic acid with pyrrolidine in the presence of a coupling agent. The resulting product is then reacted with picolinic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the final product, (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide.
科学的研究の応用
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide has been studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of cancer research, where this compound has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, this compound has been studied for its effects on the central nervous system and its potential use as a therapeutic agent for neurological disorders.
特性
IUPAC Name |
4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-17(22)15-10-12(5-7-19-15)23-13-6-8-20(11-13)16(21)4-3-14-2-1-9-24-14/h1-5,7,9-10,13H,6,8,11H2,(H2,18,22)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQREDMOKCGPJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


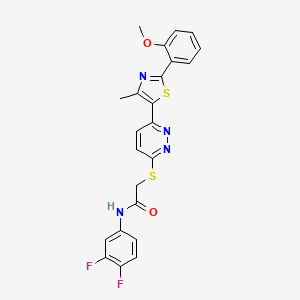
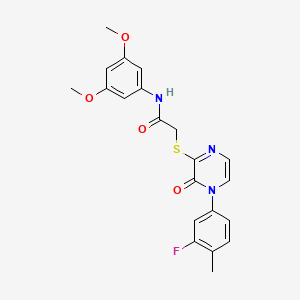
![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)
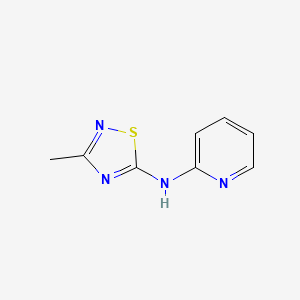
![N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2676605.png)
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)
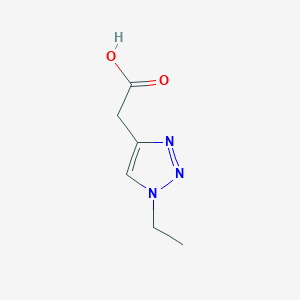
![2,4-dichloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2676613.png)
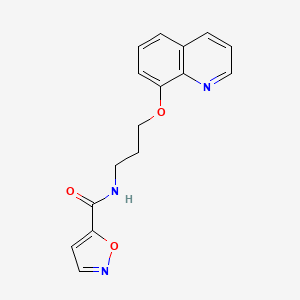

![N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2676616.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2676617.png)
![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2676618.png)